5-(bromomethyl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
Compounds like “5-(bromomethyl)-3-methyl-1,2,4-thiadiazole” belong to a class of organic compounds known as halomethyl compounds. They contain a methyl group substituted by a halogen .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions. For instance, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like 1H and 13C NMR spectroscopy, including HSQC, HMBC, COSY, NOESY, and DEPT measurements .Chemical Reactions Analysis
Reactions involving similar compounds often involve radical mechanisms. For instance, the allylic bromination with NBS occurs as a radical chain reaction .Mechanism of Action
Safety and Hazards
Future Directions
Research on similar compounds often focuses on their potential applications in various fields. For instance, hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural, such as 5-(chloromethyl)furfural and 5-(bromomethyl)furfural, show promise in supplanting HMF from its derivative chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole involves the reaction of 3-methyl-1,2,4-thiadiazole with bromomethane in the presence of a base.", "Starting Materials": [ "3-methyl-1,2,4-thiadiazole", "Bromomethane", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as acetone or ethanol)" ], "Reaction": [ "Add 3-methyl-1,2,4-thiadiazole to a reaction flask", "Add a base to the reaction flask", "Add a solvent to the reaction flask", "Heat the reaction mixture to reflux", "Add bromomethane dropwise to the reaction mixture over a period of time", "Continue heating the reaction mixture for a period of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole" ] } | |
CAS No. |
2168382-80-5 |
Molecular Formula |
C4H5BrN2S |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |
InChI Key |
KNHKAPZGZJVSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)CBr |
Purity |
95 |
Origin of Product |
United States |
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